molecular formula C6H10BrFO B6282661 3-(2-bromo-1-fluoroethyl)oxolane CAS No. 1823991-81-6

3-(2-bromo-1-fluoroethyl)oxolane

Cat. No.: B6282661
CAS No.: 1823991-81-6
M. Wt: 197
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromo-1-fluoroethyl)oxolane is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromine and a fluorine atom attached to an ethyl group, which is further connected to an oxolane ring. The presence of these halogen atoms imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromo-1-fluoroethyl)oxolane typically involves the halogenation of an appropriate oxolane precursor. One common method includes the reaction of oxolane with bromine and fluorine-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of continuous flow systems can also enhance the efficiency of the production process, reducing the overall cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-1-fluoroethyl)oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: The ethyl group can participate in addition reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or alkanes.

Scientific Research Applications

3-(2-Bromo-1-fluoroethyl)oxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-bromo-1-fluoroethyl)oxolane involves its interaction with specific molecular targets. The presence of halogen atoms allows the compound to form strong interactions with various biological molecules, influencing their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes, receptors, and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-1-fluoroethyl)oxolane
  • 3-(2-Bromo-1-chloroethyl)oxolane
  • 3-(2-Iodo-1-fluoroethyl)oxolane

Uniqueness

Compared to similar compounds, 3-(2-bromo-1-fluoroethyl)oxolane offers a unique combination of reactivity and stability. The presence of both bromine and fluorine atoms provides distinct chemical properties that can be leveraged in various synthetic and industrial applications. Its unique structure also allows for specific interactions with biological targets, making it a valuable tool in scientific research.

Properties

CAS No.

1823991-81-6

Molecular Formula

C6H10BrFO

Molecular Weight

197

Purity

85

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.